5-Bromo-2-methoxy-7-methylquinoxaline
Description
Overview of Quinoxaline (B1680401) Derivatives in Scientific Inquiry
The quinoxaline framework, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a privileged scaffold in chemical sciences. nih.govsigmaaldrich.com This nitrogen-containing heterocyclic system is not only structurally robust but also electronically versatile, making it a fundamental building block in both theoretical and applied chemistry. google.com
Quinoxaline, or benzopyrazine, is a bicyclic heteroaromatic compound with the molecular formula C₈H₆N₂. nih.gov Its structure is a fusion of a benzene ring with a pyrazine ring. nih.govsigmaaldrich.com This arrangement confers a high degree of aromatic stability and provides multiple sites for functionalization, allowing chemists to systematically modify its physical and chemical properties. The presence of two nitrogen atoms in the pyrazine ring makes the quinoxaline core electron-deficient, influencing its reactivity and intermolecular interactions. google.com This inherent electronic nature is central to its role as a versatile intermediate in organic synthesis and as a core component in supramolecular chemistry. sigmaaldrich.com
The true utility of the quinoxaline scaffold is realized when it is functionalized with various substituent groups. These modifications dramatically expand its applications, particularly in medicinal and materials chemistry. chemicalbook.comgoogle.com
In medicinal chemistry, substituted quinoxalines are recognized for their extensive pharmacological activities. nih.govchemicalbook.com Researchers have developed derivatives exhibiting anticancer, antibacterial, antiviral, anti-inflammatory, antimalarial, and antidiabetic properties. nih.govgoogle.com The specific substituents on the quinoxaline ring play a crucial role in tuning the compound's biological target specificity and pharmacokinetic profile. nih.gov For instance, the addition of halogen atoms to the benzene ring of the quinoxaline can enhance the biological activity of the molecule. nih.gov
In the realm of materials science, the focus is on the unique photophysical and electronic properties of quinoxaline derivatives. They are integral to the development of organic light-emitting diodes (OLEDs), fluorescent dyes, organic semiconductors, and chemical sensors. google.com The ability to tune the electronic energy levels (HOMO/LUMO) of the quinoxaline core through substitution allows for the rational design of materials with specific optical and charge-transport properties. google.com
Rationale for Focused Research on 5-Bromo-2-methoxy-7-methylquinoxaline
The specific structural arrangement of this compound makes it a compelling subject for dedicated academic investigation. The interplay between the bromo, methoxy (B1213986), and methyl groups on the quinoxaline scaffold creates a unique chemical entity with potential for novel applications.
The academic interest in this compound stems from the specific electronic and steric effects imparted by its substituents.
5-Bromo Group: The bromine atom at the C5 position is a key feature. As a halogen, it is an electron-withdrawing group that can influence the electron density of the entire ring system. Critically, the carbon-bromine bond serves as a versatile synthetic handle. It is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the straightforward introduction of more complex moieties at this position. This synthetic flexibility is of high interest for creating libraries of novel compounds for screening.
2-Methoxy Group: The methoxy group at the C2 position is an electron-donating group. Its presence on the pyrazine ring can modulate the electronic properties of the quinoxaline system, potentially impacting its reactivity and biological interactions. The methoxy group can also influence the compound's solubility and conformation.
7-Methyl Group: The methyl group at the C7 position is a weak electron-donating group. It provides steric bulk, which can influence how the molecule interacts with biological targets or packs in the solid state. Its presence also modifies the lipophilicity of the compound.
The combination of these three distinct groups—an electron-withdrawing halogen for synthetic modification, an electron-donating group on the pyrazinering, and a sterically influential methyl group—creates a unique electronic and steric profile that is of fundamental academic interest for exploring structure-activity relationships.
Table 1: Predicted Physicochemical Properties of this compound Note: These properties are computationally predicted and await experimental verification.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.10 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
The unique substitution pattern of this compound makes it a promising candidate for advanced chemical exploration in several key areas:
As a Synthetic Intermediate: The primary potential lies in its use as a versatile building block. The 5-bromo position can be exploited for further functionalization to create a diverse range of new quinoxaline derivatives. These new compounds could then be investigated for their biological activities or material properties.
Medicinal Chemistry Research: Based on the broad bioactivity of substituted quinoxalines, this compound serves as a lead structure for the development of new therapeutic agents. nih.govchemicalbook.com The combination of lipophilic (bromo, methyl) and polar (methoxy, nitrogen atoms) features suggests potential for interaction with various biological macromolecules.
Materials Science Innovation: The quinoxaline core is known for its electroluminescent properties. google.com By using the bromo group as an anchor point to attach other aromatic or functional units, it may be possible to synthesize novel materials with tailored photophysical properties for applications in electronics and photonics.
Table 2: Comparison with Related Quinoxaline Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Bromo-7-methylquinoxaline (B1499568) | Not Available | C9H7BrN2 | 223.07 |
| 5-Bromo-7-methoxyquinoline | 1126824-44-9 | C10H8BrNO | 238.08 |
| 5-Bromo-8-methylquinoxaline | 1360599-43-4 | C9H7BrN2 | 223.07 |
| This compound | Not Available | C10H9BrN2O | 253.10 |
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-2-methoxy-7-methylquinoxaline |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-7(11)10-8(4-6)13-9(14-2)5-12-10/h3-5H,1-2H3 |
InChI Key |
NLMPEMWIPLRJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C(=C1)Br)OC |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 5 Bromo 2 Methoxy 7 Methylquinoxaline
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) on the quinoxaline (B1680401) ring is generally less facile than on benzene (B151609) itself, a consequence of the deactivating effect of the two nitrogen atoms which withdraw electron density from the carbocyclic ring. However, the substituents present on the benzene ring of 5-Bromo-2-methoxy-7-methylquinoxaline play a crucial role in directing the outcome of such reactions.
Deactivation Effects and Preferred Substitution Sites
The quinoxaline nucleus is inherently deactivated towards electrophiles. The introduction of a bromine atom at the C5 position further deactivates the ring through its electron-withdrawing inductive effect. Conversely, the methyl group at C7 and the methoxy (B1213986) group at C2 are activating groups that donate electron density to the ring via hyperconjugation and resonance, respectively.
The directing influence of these substituents determines the preferred positions for electrophilic attack. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The bromo group, although deactivating, also directs incoming electrophiles to the ortho and para positions. In this specific molecule, the positions most activated towards electrophilic attack would be C6 and C8, which are ortho and para to the activating methyl and methoxy groups, and ortho to the bromo group. A comprehensive analysis of the resonance structures is required to predict the most likely site of substitution.
Influence of Existing Substituents on Reactivity
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| Methoxy | C2 | +R, -I | Activating | Ortho, Para |
| Bromo | C5 | -I, +R (weak) | Deactivating | Ortho, Para |
| Methyl | C7 | +I, +H | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution Investigations
The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for electron-rich aromatic systems like benzene.
Reactivity at Halogenated Positions (C5-Bromo)
The carbon-bromine bond at the C5 position is a prime site for nucleophilic attack. The presence of the electron-withdrawing nitrogen atoms in the adjacent pyrazine (B50134) ring helps to stabilize the negatively charged Meisenheimer intermediate that is formed during the course of the SNAr reaction. chemicalbook.com A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the bromide ion. The reaction is typically facilitated by the presence of electron-withdrawing groups on the ring, a role fulfilled by the quinoxaline nitrogens.
Reactivity at the Methoxy-Substituted Position (C2-Methoxy)
The methoxy group at the C2 position can also be a target for nucleophilic displacement, although it is generally a poorer leaving group than a halide. The pyrazine part of the quinoxaline ring strongly activates the C2 and C3 positions towards nucleophilic attack. Therefore, under forcing conditions, a strong nucleophile could potentially substitute the methoxy group. The relative reactivity of the C5-bromo and C2-methoxy positions towards nucleophiles would depend on the specific reaction conditions and the nature of the nucleophile employed.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Position | Leaving Group | Potential Nucleophiles | General Reaction Conditions |
| C5 | Br | R-NH2, R-O-, R-S- | Heat, often in a polar aprotic solvent |
| C2 | OCH3 | Strong nucleophiles (e.g., NH2-) | More forcing conditions than for C5-Br displacement |
This table provides a summary of expected nucleophilic substitution reactions based on the general reactivity of substituted quinoxalines.
Oxidative and Reductive Transformations
The this compound molecule possesses several sites that can undergo oxidation or reduction.
The methyl group at C7 is susceptible to oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate. The quinoxaline ring itself can be oxidized, leading to the formation of N-oxides or ring cleavage under harsh conditions.
Reduction reactions can also be envisaged. The quinoxaline ring can be reduced to a dihydro- or tetrahydroquinoxaline. Catalytic hydrogenation is a common method for such transformations. Furthermore, the bromo substituent at C5 can be removed via reductive dehalogenation, for instance, by using hydrogen gas with a palladium catalyst and a base.
Oxidation Reactions of the Quinoxaline Ring
The quinoxaline ring system is generally resistant to oxidation, but under specific conditions, it can undergo oxidation at either the pyrazine nitrogens or the benzene ring. researchgate.netpharmacophorejournal.com The outcome of the reaction is highly dependent on the nature of the oxidizing agent used. researchgate.net
N-Oxidation : Treatment with peracids typically leads to the oxidation of the nitrogen atoms in the pyrazine ring, resulting in the formation of quinoxaline-N-oxides. For the parent quinoxaline, the use of a peracid can yield the corresponding quinoxaline-1,4-di-N-oxide. researchgate.net These N-oxides are valuable intermediates, as the N-oxide group can activate the heterocyclic ring for both nucleophilic and electrophilic substitution reactions.
Ring Cleavage : Stronger oxidizing agents, such as alkaline potassium permanganate, can lead to the oxidative cleavage of the benzene portion of the molecule. researchgate.netpharmacophorejournal.com For quinoxaline itself, this reaction yields pyrazine-2,3-dicarboxylic acid. researchgate.net The presence of activating groups like the methoxy and methyl groups on the benzene ring of this compound might influence the susceptibility and regioselectivity of this oxidative degradation.
Photoinduced Oxidation : Under UV irradiation in the presence of air, quinoxaline derivatives can participate in photoinduced processes, often involving the generation of reactive oxygen species like singlet oxygen. mdpi.com
Reduction Processes of the Quinoxaline System
The pyrazine ring of the quinoxaline system can be readily reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. These reduction reactions are a cornerstone in the synthesis of various biologically active molecules.
Several reducing agents have been effectively employed for this transformation:
Borane-THF Complex : Mono- and di-substituted quinoxalines can be rapidly reduced to their corresponding 1,2,3,4-tetrahydro-derivatives in high yields using a solution of borane (B79455) in tetrahydrofuran (B95107) (THF). researchgate.net For 2,3-disubstituted quinoxalines, this reduction can be highly stereoselective, yielding exclusively the cis-isomers. researchgate.net
Sodium Borohydride (B1222165) : The combination of sodium borohydride with acetic acid is also capable of reducing alkyl and aryl quinoxalines, although it may proceed with lower yields and the formation of side products. researchgate.net In ethanol (B145695), sodium borohydride effectively reduces quinoxaline and 2-methylquinoxaline (B147225), but the reaction is often slow, and more substituted quinoxalines are not efficiently reduced. researchgate.net
Catalytic Hydrogenation : Catalytic hydrogenation is another common method for the reduction of the quinoxaline ring.
The specific substitution pattern of this compound would be expected to undergo these reduction processes to form the corresponding 5-bromo-2-methoxy-7-methyl-1,2,3,4-tetrahydroquinoxaline.
Cross-Coupling Reactions
The bromine atom at the 5-position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.
Suzuki, Heck, Sonogashira, and Stille Coupling Applications for C-Br Bond
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of aryl halides. The C-Br bond in this compound is an ideal site for such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild conditions and the low toxicity of the boron reagents. nih.gov This reaction is highly effective for bromo-substituted N-heterocycles, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govworktribe.com While specific examples for this compound are not detailed in the surveyed literature, the general conditions are well-established for analogous substrates. uzh.chresearchgate.net
| Component | Examples | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)2Cl2, CataCXium A palladacycle | nih.govworktribe.com |
| Base | K2CO3, Na2CO3, K3PO4 | nih.govworktribe.com |
| Solvent | Dioxane/H2O, 2-MeTHF, Toluene | nih.govworktribe.com |
| Boron Reagent | Aryl/heteroaryl boronic acids, Alkyl/benzyl boronic esters | nih.govworktribe.com |
Mizoroki-Heck Coupling
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This method has been successfully applied to various aromatic bromides, including bromo-pyridines, to synthesize vinyl-substituted heterocycles. researchgate.net The reaction typically yields the E-isomer of the product. researchgate.net
| Component | Examples | Reference |
|---|---|---|
| Catalyst | Pd(OAc)2 | researchgate.net |
| Base | NaOAc | researchgate.net |
| Solvent | DMF/THF | researchgate.net |
| Alkene | Fluoroalkenes, Styrenes, Acrylates | researchgate.net |
| Additive | n-Bu4N+Br- | researchgate.net |
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction has been extensively used to functionalize bromo-substituted nucleosides and heterocycles like bromoindoles, often under mild, aqueous conditions. researchgate.netnih.gov
| Component | Examples | Reference |
|---|---|---|
| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, K2PdCl4 | wikipedia.orgnih.gov |
| Co-catalyst | CuI (though copper-free systems exist) | organic-chemistry.orgwikipedia.org |
| Base | Triethylamine, Diisopropylamine, n-Bu4N+OH− | organic-chemistry.orgnih.gov |
| Solvent | THF, DMF, Ethanol/H2O | wikipedia.orgnih.gov |
Stille Coupling
The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org It is a versatile reaction with a broad substrate scope, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A variety of aryl, vinyl, and allyl groups can be transferred from the organostannane reagent. wikipedia.orglibretexts.org
| Component | Description | Reference |
|---|---|---|
| Catalyst | Palladium(0) complexes, e.g., Pd(PPh3)4, Pd(OAc)2 | organic-chemistry.orgwikipedia.org |
| Organotin Reagent | R-Sn(Alkyl)3, where R is typically an sp2-hybridized group (aryl, vinyl) | wikipedia.org |
| Substrate | Aryl or vinyl halide (or triflate), such as the C-Br bond in the title compound | wikipedia.org |
| Additives | Copper(I) salts can have a synergic effect; LiCl is sometimes used | organic-chemistry.orglibretexts.org |
Exploration of Other Metal-Catalyzed Coupling Reactions
Beyond the canonical palladium-catalyzed cross-coupling reactions, the reactivity of this compound can be harnessed through other metal-catalyzed transformations.
Copper-Catalyzed Reactions : Copper catalysts are effective in various transformations. For instance, copper(I) tetra(acetonitrile)tetrafluoroborate has been used to catalyze the cyclization of aminophenyl-propargylamine intermediates to form the quinoxaline core. nih.gov This highlights the utility of copper in facilitating key bond-forming steps in the synthesis of quinoxaline derivatives.
Nanoparticle Catalysis : The development of nanocatalysts offers green and efficient alternatives for synthesis. CuO nanoparticles have been employed as catalysts for the condensation reactions that form quinoxaline and quinazolinone derivatives. rsc.org Similarly, palladium nanoparticles have been shown to be effective catalysts for Suzuki-Miyaura couplings of bromo-substituted amino acids at mild temperatures. researchgate.net
Amide Coupling : The formation of amide bonds from quinoxaline carboxylic acids can be facilitated by coupling reagents like propylphosphonic anhydride (B1165640) (T3P), which is a modern and effective method for creating amide linkages, as demonstrated in the synthesis of various quinoxaline-based inhibitors. nih.gov
These diverse reaction pathways underscore the synthetic versatility of this compound, making it a valuable scaffold for the development of new chemical entities.
Spectroscopic and Computational Characterization of 5 Bromo 2 Methoxy 7 Methylquinoxaline
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 5-Bromo-2-methoxy-7-methylquinoxaline, both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoxaline (B1680401) ring system, as well as singlets for the methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazine (B50134) ring, and the electron-donating effects of the methoxy and methyl groups. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their relative positions on the ring. For instance, protons on the benzene (B151609) ring would likely appear as distinct singlets or doublets depending on their neighbors.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons would also be indicative of their electronic environment. The carbons attached to the bromine, oxygen, and nitrogen atoms would be significantly shifted. The spectrum would confirm the number of carbon atoms and provide further evidence for the proposed structure.
While specific experimental data for this compound is not available, data for related compounds such as 2-methylquinoxaline (B147225) and various substituted quinoxalinones have been reported, providing a basis for predicting the expected spectral features nih.govchemicalbook.com.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical) (Note: This table is for illustrative purposes only as no experimental data has been found in the literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-OCH₃ | ~4.1 (s, 3H) | ~54 |
| C3-H | ~8.4 (s, 1H) | ~140 |
| C5-Br | - | ~118 |
| C6-H | ~7.8 (d, J=~1.5 Hz, 1H) | ~130 |
| C7-CH₃ | ~2.5 (s, 3H) | ~22 |
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Molecular Weight Determination: For this compound (C₁₀H₉BrN₂O), the exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak ([M]⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. The monoisotopic mass of this compound is 252.9953 g/mol .
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would provide clues about the molecule's structure. Common fragmentation pathways for quinoxalines involve the loss of small molecules like HCN or N₂. The presence of the bromo, methoxy, and methyl substituents would lead to characteristic fragmentation ions. For example, loss of a methyl radical (•CH₃) from the methoxy group or loss of a bromine radical (•Br) could be observed. Predicted mass spectrometry data for the closely related 5-bromo-7-methylquinoxaline (B1499568) is available and suggests likely fragmentation adducts uni.lu.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system would be found in the 1600-1450 cm⁻¹ region.
C-O stretching: The C-O stretching of the methoxy group would likely produce a strong absorption band in the 1250-1000 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually below 600 cm⁻¹.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or chloroform, would be expected to display absorption bands characteristic of the quinoxaline chromophore. These typically involve π → π* transitions. The positions and intensities of these bands would be influenced by the substituents. The methoxy and methyl groups (auxochromes) may cause a bathochromic (red) shift, while the bromo group could also affect the absorption spectrum. Studies on other quinoxaline derivatives show absorption maxima related to the π-π* electronic transitions of the quinoxaline moiety scirp.org.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many quinoxaline derivatives are known to be fluorescent. If this compound is fluorescent, its emission spectrum would be recorded by exciting the molecule at its absorption maximum. The resulting spectrum would provide information about the wavelength of the emitted light and the quantum yield of fluorescence. The fluorescence properties are highly sensitive to the molecular structure and the solvent environment. The presence of the heavy bromine atom could potentially quench fluorescence through intersystem crossing. Studies on related fluorescein (B123965) derivatives show how bromo-substituents can be utilized in compounds with unique emission properties mdpi.com.
Computational Chemistry and Theoretical Studies
In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties of molecules. Density Functional Theory (DFT) is a common method used for such studies.
For this compound, DFT calculations could be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.
Predict spectroscopic properties: Simulate ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions can be compared with experimental data if it becomes available.
Analyze electronic structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic excitation properties of the molecule.
Generate a Molecular Electrostatic Potential (MEP) map: This map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Computational studies on various quinoxaline derivatives have been performed to understand their structure, stability, and reactivity, providing a framework for how such an analysis would be approached for the title compound nih.govacs.orgresearchgate.net.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methylquinoxaline |
| 5-Bromo-7-methylquinoxaline |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For quinoxaline derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net Methods like the B3LYP functional combined with a suitable basis set are commonly used to model the system. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For related quinolinone structures, DFT has been used to analyze tautomeric stability and spectroscopic properties. nih.gov
Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. derpharmachemica.comnih.gov
For this compound, docking simulations could be performed against various protein targets to explore its potential biological activities. The process involves generating a 3D model of the compound and placing it into the active site of a receptor. A scoring function then estimates the binding free energy, with more negative values indicating a stronger, more stable interaction. nih.gov Analysis of the docked pose can reveal specific interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues in the receptor's binding pocket. derpharmachemica.com Such studies have been conducted on other bromo-substituted heterocyclic compounds to evaluate their potential as antimicrobial or anticancer agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by correlating calculated molecular descriptors (physicochemical properties, electronic properties, etc.) with experimentally determined activities. researchgate.net
For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a library of related analogs. Various molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, and electronic parameters from DFT (e.g., HOMO/LUMO energies), would be calculated. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. Research on quinoxaline derivatives has shown that quantum chemical parameters can be effectively correlated with experimental data, such as corrosion inhibition efficiency. researchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a substituted quinoxaline like this compound, theoretical methods can be used to study its reactivity in various chemical transformations, such as nucleophilic aromatic substitution.
By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation. youtube.com For instance, DFT calculations can model the attack of a nucleophile, the formation of an intermediate complex (e.g., a Meisenheimer complex), and the departure of a leaving group. These calculations help predict regioselectivity and reaction rates, which is crucial for planning synthetic routes. Studies on related heterocyclic systems have successfully used these approaches to investigate reaction thermodynamics and kinetics. nih.gov
Applications and Advanced Research Directions Involving 5 Bromo 2 Methoxy 7 Methylquinoxaline
Applications in Advanced Materials Science
The quinoxaline (B1680401) moiety, a nitrogen-containing heterocyclic compound, is a well-established building block in materials science due to its electron-deficient nature, high thermal stability, and tunable electronic properties. The introduction of bromo- and methoxy- groups, as seen in 5-Bromo-2-methoxy-7-methylquinoxaline, further enhances its utility as a precursor for materials in various optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Quinoxaline derivatives are frequently incorporated into the emissive and electron-transporting layers of OLEDs. Their electron-deficient character facilitates efficient electron injection and transport, which is crucial for achieving high device performance. While direct use of this compound in OLEDs is not extensively documented, its structure is analogous to precursors used in creating more complex electroluminescent materials.
For instance, the bromine atom on the quinoxaline ring can be readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the attachment of various aromatic or heteroaromatic groups, leading to the formation of larger π-conjugated systems with tailored emission colors and improved charge-carrier mobilities. The methoxy (B1213986) group can also influence the electronic properties and solubility of the final material.
Organic Semiconductors and Field-Effect Transistors (OFETs)
In the realm of organic electronics, quinoxaline-based materials have demonstrated significant potential as n-type or ambipolar semiconductors in OFETs. The electron-withdrawing nature of the quinoxaline ring system is beneficial for stabilizing injected electrons, a key requirement for n-channel transport.
The synthetic versatility of compounds like this compound allows for the creation of donor-acceptor (D-A) type polymers, which are a prominent class of organic semiconductors. ekb.eg Through reactions like Stille coupling, the bromo-functionalized quinoxaline (the acceptor unit) can be polymerized with electron-rich (donor) monomers. ekb.eg This approach allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OFETs. researchgate.net Research on quinoxaline-based polymers has shown that they can exhibit high charge carrier mobilities. ekb.egresearchgate.net
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
Quinoxaline derivatives have been successfully employed as electron-accepting components in organic dyes for DSSCs and as building blocks for polymers in OPVs. osti.gov In DSSCs, the dye molecule is responsible for light absorption and subsequent electron injection into a semiconductor nanoparticle film. The quinoxaline unit can act as a strong electron acceptor and an anchoring group to the semiconductor surface. osti.gov
Compounds like this compound can serve as a foundational scaffold for constructing panchromatic sensitizers that absorb a broad range of the solar spectrum. osti.govrsc.org The bromo- and methoxy- groups can be modified to attach other chromophores or to fine-tune the dye's absorption and electrochemical properties. For example, Sonogashira coupling at the bromo- position can introduce acetylenic linkers for extending the π-conjugation of the dye. researchgate.net
Table 1: Representative Quinoxaline-Based Materials in Photovoltaics
| Compound Type | Application | Key Features |
|---|---|---|
| Quinoxaline-based D-π-A dyes | DSSCs | Strong electron-accepting quinoxaline unit, tunable absorption spectra. |
Fluorescent Probes and Sensors
The inherent fluorescence of many quinoxaline derivatives makes them attractive candidates for the development of chemical sensors and fluorescent probes. Their emission properties can be sensitive to the local environment, such as pH, polarity, or the presence of specific ions or molecules.
The reactivity of the bromine atom in this compound is a key feature for designing targeted fluorescent probes. mdpi.com Through cross-coupling reactions, specific recognition moieties can be attached to the quinoxaline core. mdpi.com Upon binding to the target analyte, a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) can be observed. The methoxy group can also play a role in modulating the photophysical properties and solubility of the probe.
Functional Materials Development
The development of new functional materials often relies on the strategic design and synthesis of novel molecular and polymeric structures. This compound represents a versatile building block for such endeavors, particularly in the field of functional polymers.
Polymerization Strategies Incorporating Quinoxaline Units
The synthesis of functional polymers containing quinoxaline units is a burgeoning area of research. These polymers can exhibit a range of interesting properties, including high thermal stability, tunable optoelectronic characteristics, and responsiveness to external stimuli.
Palladium-catalyzed cross-coupling reactions are the workhorse for incorporating bromo-functionalized monomers like this compound into polymer chains. Stille, Suzuki, and Heck coupling reactions are commonly employed to create well-defined polymer architectures. cetjournal.it By carefully selecting the co-monomers, polymers with alternating donor-acceptor structures can be synthesized, leading to materials with low bandgaps and desirable charge transport properties for applications in organic electronics. cetjournal.it
Table 2: Common Cross-Coupling Reactions for Quinoxaline Polymer Synthesis
| Reaction | Reactants | Key Outcome |
|---|---|---|
| Stille Coupling | Organotin compounds | Forms C-C bonds, versatile for various monomers. |
| Suzuki Coupling | Boronic acids/esters | Forms C-C bonds, generally uses less toxic reagents than Stille coupling. researchgate.net |
| Heck Coupling | Alkenes | Forms C-C bonds, useful for creating vinylene-linked polymers. |
Supramolecular Chemistry with Quinoxaline Derivatives
The inherent characteristics of the quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, make it an excellent building block for the construction of complex supramolecular architectures. core.ac.uk The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system provides a platform for π-π stacking interactions. These non-covalent forces are the bedrock of supramolecular assembly, enabling the formation of ordered structures like gels, liquid crystals, and other functional materials. pku.edu.cn
In the case of this compound, the substituents on the quinoxaline core are expected to play a crucial role in directing its self-assembly behavior. The bromine atom at the 5-position is of particular interest. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is increasingly recognized as a powerful tool in crystal engineering and supramolecular construction. acs.org The bromine in this molecule could act as a halogen bond donor, interacting with electron-rich sites on adjacent molecules to form well-defined aggregates.
The interplay of these forces—hydrogen bonding, π-π stacking, and halogen bonding—offers a rich landscape for the design of novel materials. For instance, the self-assembly of this compound could lead to the formation of organogels with tunable properties. pku.edu.cn The chirality of such assemblies could be controlled by introducing chiral motifs, leading to materials with applications in chiroptical sensing and asymmetric catalysis. pku.edu.cn
Theoretical Considerations for Future Research
To unlock the full potential of this compound and its analogues, theoretical modeling and computational chemistry are indispensable tools. researchgate.netresearchgate.net These approaches allow for the prediction of molecular properties and the rational design of next-generation materials and reaction pathways.
Design Principles for Tailored Properties
The functionalization of the quinoxaline core is a key strategy for tailoring its electronic and photophysical properties. nih.govfrontiersin.org For this compound, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can provide deep insights into how each substituent influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net
Bromo Group: The electron-withdrawing nature of the bromine atom can lower both the HOMO and LUMO energy levels, which can be advantageous for applications in electron-transporting materials. nih.gov
Methoxy Group: As an electron-donating group, the methoxy substituent will raise the HOMO energy level, thereby tuning the band gap of the molecule. nih.gov This is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Methyl Group: The weakly electron-donating methyl group can also subtly influence the electronic properties and, importantly, the solubility and processability of the resulting materials. nih.gov
By systematically varying the position and nature of these substituents in silico, researchers can create a library of virtual compounds and predict their properties before embarking on synthetic efforts. This rational design approach accelerates the discovery of molecules with optimized characteristics for specific applications, such as improved charge transport or tailored light absorption profiles. nih.gov
Exploration of Novel Reaction Pathways and Methodologies
While the synthesis of quinoxaline derivatives is well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic methods. mdpi.comrsc.org Theoretical calculations can play a significant role in exploring novel reaction pathways for the synthesis and further functionalization of this compound.
For instance, understanding the reaction mechanisms of C-H functionalization on the quinoxaline core can open up new avenues for introducing a wide range of functional groups without the need for pre-functionalized starting materials. nih.gov Computational studies can elucidate the transition states and reaction intermediates, helping to optimize reaction conditions and catalyst selection.
Furthermore, green chemistry approaches, such as the use of recyclable catalysts or reactions in aqueous media, are of growing importance. researchgate.net Theoretical models can aid in the design of catalysts that are both highly efficient and environmentally benign for the synthesis of quinoxaline derivatives. rsc.org
Interdisciplinary Research with Emerging Technologies
The unique properties of quinoxaline derivatives like this compound position them at the intersection of chemistry, physics, and materials science. The integration of these compounds with emerging technologies promises to yield groundbreaking applications.
Organic Electronics: The tunable electronic properties of functionalized quinoxalines make them prime candidates for use in flexible displays, printable sensors, and large-area solar cells. researchgate.netsphinxsai.com Theoretical modeling can guide the design of quinoxaline-based polymers and small molecules with enhanced performance in these devices.
Sensors: The sensitivity of the quinoxaline ring system to its environment can be harnessed to develop chemical sensors. researchgate.net For example, the interaction of analytes with the nitrogen atoms or the π-system of this compound could lead to a detectable change in its fluorescence or color, forming the basis of a sensor.
Photonics: The potential for strong luminescence and the ability to form ordered supramolecular structures make these compounds interesting for applications in photonics, such as in the development of novel lasers and optical switches. dntb.gov.ua
Future research will undoubtedly focus on the seamless integration of theoretical design, advanced synthesis, and device fabrication to fully exploit the potential of this compound and the broader class of quinoxaline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
